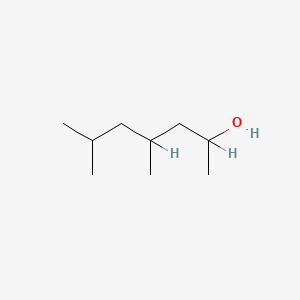

4,6-dimethylheptan-2-ol

Descripción general

Descripción

4,6-Dimethylheptan-2-ol is an organic compound with the molecular formula C9H20O. It is a secondary alcohol characterized by the presence of two methyl groups attached to the fourth and sixth carbon atoms of the heptane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,6-Dimethylheptan-2-ol can be synthesized through the reaction of 6-methyl-5-hepten-2-one with methylmagnesium chloride (a Grignard reagent), followed by hydrogenation . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethylheptan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction converts the alcohol to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 4,6-Dimethylheptan-2-one

Reduction: 4,6-Dimethylheptane

Substitution: 4,6-Dimethylheptan-2-chloride or 4,6-Dimethylheptan-2-bromide

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

4,6-Dimethylheptan-2-ol serves as an important intermediate in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to produce other valuable compounds.

- Oxidation: Converts the alcohol to a ketone or aldehyde using agents like potassium permanganate or chromium trioxide.

- Reduction: Can be reduced to hydrocarbons using lithium aluminum hydride.

- Substitution: The hydroxyl group can be replaced with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

| Reaction Type | Reactants | Products |

|---|---|---|

| Oxidation | This compound + KMnO4 | 4,6-Dimethylheptan-2-one |

| Reduction | This compound + LiAlH4 | 4,6-Dimethylheptane |

| Substitution | This compound + SOCl2 | 4,6-Dimethylheptan-2-chloride |

Biological Research

Effects on Biological Systems:

Research indicates that this compound may influence biological systems through mechanisms such as non-polar narcosis. This mechanism suggests potential interactions with lipid membranes or hydrophobic sites within proteins.

Toxicological Studies:

A significant aspect of its biological research involves assessing its toxicity. Studies have shown that this compound can inhibit algal growth, indicating potential ecological impacts. For example:

- Algal Growth Inhibition: The compound's hydrophobic nature disrupts cellular membranes in algae.

- Hepatotoxicity: Toxicological assessments have indicated that it may act as an occupational hepatotoxin at high exposure levels.

Pharmaceutical Applications

Precursor in Drug Synthesis:

The compound is being investigated for its potential role as a precursor in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Industrial Uses

Production of Fragrances and Flavors:

In industrial applications, this compound is utilized in the production of fragrances and flavors due to its pleasant odor profile. It is also employed in creating specialty chemicals and materials.

Environmental Impact Studies

Emerging Contaminant:

Research has highlighted concerns regarding the environmental impact of this compound as an emerging contaminant in aquatic environments. Studies suggest that its presence may disrupt local ecosystems.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Toxicological Assessment: A study on rats established a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg body weight/day for repeated oral toxicity, indicating low toxicity at this level but noted sensitization at higher concentrations.

- Environmental Research: Investigations into its role as an emerging contaminant have raised concerns about long-term ecological effects on aquatic life due to its growth inhibition properties.

- Pharmaceutical Development: Ongoing research is exploring its utility as an intermediate in drug synthesis, which could lead to new therapeutic discoveries if safety profiles are established.

Data Table: Summary of Biological Effects

| Endpoint | Result |

|---|---|

| Skin Irritation | Non-irritating (EpiSkin™ model) |

| Eye Irritation | Non-corrosive |

| Mouse Skin Sensitization | Evidence of sensitization at high concentrations |

| Rat Repeated Dose Oral Toxicity | NOAEL established at 1,000 mg/kg bw/day |

| Mutagenicity | Non-mutagenic |

Mecanismo De Acción

The mechanism of action of 4,6-dimethylheptan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethylheptan-4-ol: Another secondary alcohol with similar structural features but different positional isomerism.

4,6-Dimethylheptan-2-one: The ketone derivative of 4,6-dimethylheptan-2-ol.

2,6-Dimethylheptan-2-ol: A tertiary alcohol with similar molecular formula but different structural arrangement.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its position-specific methyl groups and hydroxyl group make it a valuable compound in various synthetic and industrial applications.

Actividad Biológica

4,6-Dimethylheptan-2-ol is a secondary alcohol with the molecular formula C9H20O. This compound has garnered attention due to its potential biological activities, particularly in relation to its effects on various biological systems and its applications in industrial and pharmaceutical contexts. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

This compound is characterized by two methyl groups attached to the fourth and sixth carbon atoms of a heptane chain. This structural configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Non-polar Narcosis : The compound may exhibit growth inhibition of algae through a mechanism known as non-polar narcosis, which involves interactions with lipid membranes or hydrophobic sites within proteins. This suggests potential toxicity at the cellular level.

- Electrophilic Interactions : As a ketone or alcohol, this compound can act as an electrophile, participating in nucleophilic addition reactions. This reactivity is pivotal in its role as a synthetic intermediate and may influence its biological effects.

Biological Activity and Toxicity

Research indicates that this compound may have varying effects on different organisms:

- Algal Growth Inhibition : Studies suggest that this compound can inhibit algal growth, potentially impacting aquatic ecosystems. The mechanism likely involves disruption of cellular membranes due to its hydrophobic nature.

- Hepatotoxicity : There are indications that this compound may act as an occupational hepatotoxin. Toxicological assessments have shown that secondary alcohols can lead to liver damage upon high-level exposure .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound:

- Toxicological Assessment : A study conducted on rats established a NOAEL (No Observed Adverse Effect Level) of 1,000 mg/kg bw/day for repeated dose oral toxicity, indicating low toxicity at this level . However, sensitization was observed at higher concentrations.

- Environmental Impact : Research has highlighted the potential for this compound to act as an emerging contaminant in aquatic environments, raising concerns about its long-term ecological effects .

- Pharmaceutical Applications : The compound is being investigated as an intermediate in the synthesis of pharmaceuticals, suggesting potential therapeutic applications if safety can be assured.

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

4,6-dimethylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)5-8(3)6-9(4)10/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUGBYFBCFRGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334612 | |

| Record name | 2-Heptanol, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51079-52-8 | |

| Record name | 2-Heptanol, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.